2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by subsequent functionalization to introduce the aminoethyl and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring structure .
Scientific Research Applications
2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)-4-chlorophenol: Similar in structure but with a chlorophenol group instead of the pyrimidine ring.
2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Differing only in the position of the carboxylic acid group.
2-(1-Aminoethyl)-5-oxo-1,5-dihydropyrimidine-6-carboxylic acid: Another isomer with the oxo and carboxylic acid groups in different positions
Uniqueness
2-(1-Aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(1-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c1-3(8)5-9-2-4(7(12)13)6(11)10-5/h2-3H,8H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
FKDQBJOKCMXDED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C(=O)N1)C(=O)O)N |
Origin of Product |
United States |
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